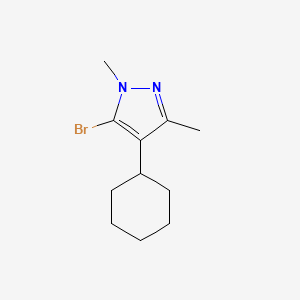

![molecular formula C22H19ClO2S B14793079 3-(2-Chloro-4-methylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one](/img/structure/B14793079.png)

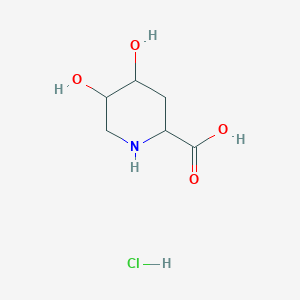

3-(2-Chloro-4-methylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzobicyclon is a novel herbicide primarily used in paddy fields to control a wide range of weeds, including annual grasses, sedges, and broadleaf weeds. It was discovered and developed by SDS Biotech K.K. and registered in Japan in 2001 . Benzobicyclon is characterized by its unique bicyclooctane skeleton with a phenylthio-enol ether structure, which acts as a chemical slow releaser of the triketone system during p-hydroxyphenylpyruvate dioxygenase (HPPD) inhibition .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzobicyclon involves the structural conversion of benzoylcyclohexanediones. The process includes the following steps:

- Starting from a prototype-lead compound, 2-(2-nitro-4-chlorobenzoyl)-1,3-cyclohexanedione, various derivatives are synthesized by combining different dione and benzoyl moieties .

- The key intermediate, 3-(2-chloro-4-mesylbenzoyl)-2-phenylthiobicyclo[3.2.1]oct-2-en-4-one, is obtained through a series of reactions involving chlorination, mesylation, and cyclization .

Industrial Production Methods: Industrial production of benzobicyclon follows similar synthetic routes but is optimized for large-scale manufacturing. The process ensures high crop safety, low environmental impact, and low toxicity to fish and mammals .

Analyse Chemischer Reaktionen

Types of Reactions: Benzobicyclon undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific details on these reactions are limited.

Common Reagents and Conditions:

Hydrolysis: Water and mild acidic or basic conditions facilitate the hydrolysis of benzobicyclon to its active form.

Oxidation and Reduction:

Major Products Formed:

Benzobicyclon Hydrolysate: The primary product formed from the hydrolysis of benzobicyclon.

Wissenschaftliche Forschungsanwendungen

Benzobicyclon has several scientific research applications, including:

Agriculture: It is widely used as a herbicide in paddy fields to control various weeds without causing phytotoxic injury to rice crops.

Environmental Studies: Research on benzobicyclon includes its environmental fate, toxicity, and impact on non-target organisms.

Genetic Studies: Studies on the genetic basis of benzobicyclon tolerance in rice cultivars have been conducted to optimize its efficacy.

Wirkmechanismus

Benzobicyclon exerts its herbicidal effects by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). This inhibition disrupts the synthesis of plastoquinone and tocopherol, leading to the accumulation of reactive oxygen species and ultimately causing plant bleaching and death . The compound’s unique bicyclooctane skeleton with a phenylthio-enol ether structure acts as a chemical slow releaser of the triketone system during HPPD inhibition .

Vergleich Mit ähnlichen Verbindungen

Mesotrione: Another HPPD inhibitor used as a herbicide.

Isoxaflutole: A herbicide with a similar mode of action but different chemical structure.

Tembotrione: Another triketone herbicide used for weed control.

Uniqueness of Benzobicyclon: Benzobicyclon is unique due to its bicyclooctane skeleton and phenylthio-enol ether structure, which provide a slow release of the active triketone system . This structural uniqueness contributes to its broad-spectrum activity and long residual effect against various weeds .

Eigenschaften

Molekularformel |

C22H19ClO2S |

|---|---|

Molekulargewicht |

382.9 g/mol |

IUPAC-Name |

3-(2-chloro-4-methylbenzoyl)-4-phenylsulfanylbicyclo[3.2.1]oct-3-en-2-one |

InChI |

InChI=1S/C22H19ClO2S/c1-13-7-10-17(18(23)11-13)21(25)19-20(24)14-8-9-15(12-14)22(19)26-16-5-3-2-4-6-16/h2-7,10-11,14-15H,8-9,12H2,1H3 |

InChI-Schlüssel |

GXIBSEUJNVVETO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C(=O)C2=C(C3CCC(C3)C2=O)SC4=CC=CC=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-Hydroxyethyl)-3-[(4-methoxyphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14793020.png)

![[(13S)-7-(9-bromononyl)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14793032.png)

![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-oxohept-6-enoate](/img/structure/B14793057.png)

![2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14793064.png)

![3-[(4-Methoxyphenyl)methoxy]-2-methylpropan-1-ol](/img/structure/B14793069.png)

![ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14793070.png)

![Tert-butyl 3-[2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoylamino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoate](/img/structure/B14793071.png)

![3-benzyl-4,5-dimethyl-6-[(3R)-3-methylpiperazin-1-yl]pyridazine](/img/structure/B14793072.png)

![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14793083.png)